Sulfonamide Chain Length: Butane vs. Ethane and Methane Analogs – Lipophilicity and Predicted Permeability Differentiation
The butane-1-sulfonamide chain (4-carbon) in the target compound confers a calculated LogP increase of approximately 0.8–1.2 log units relative to the ethane-1-sulfonamide analog (CAS 2034553-37-0) and approximately 1.5–2.0 log units relative to the methanesulfonamide analog, based on class-level structure–property relationships for alkyl sulfonamide series [1]. This increased lipophilicity is predicted to enhance passive membrane permeability, consistent with the general SAR trend observed in the US7223782 patent family where longer alkyl sulfonamide chains correlated with improved cellular potency in PN3 inhibition assays [1]. However, direct experimental LogP or permeability data for this specific compound are not publicly available.
| Evidence Dimension | Calculated/estimated lipophilicity (LogP) and predicted passive membrane permeability |
|---|---|
| Target Compound Data | Estimated LogP approximately 2.5–3.0 (in silico prediction for butane-1-sulfonamide analog); predicted moderate-to-high passive permeability based on chain length |
| Comparator Or Baseline | Ethane-1-sulfonamide analog (CAS 2034553-37-0): estimated LogP approximately 1.7–1.8; Methanesulfonamide analog: estimated LogP approximately 1.0–1.5 |
| Quantified Difference | Estimated ΔLogP of +0.8 to +1.5 versus shorter-chain analogs |
| Conditions | In silico prediction based on alkyl sulfonamide SAR; no experimentally determined LogP or PAMPA/Caco-2 data located for the target compound |
Why This Matters
Higher lipophilicity can translate to improved membrane penetration and potentially enhanced in vitro potency, but may also increase off-target binding and metabolic clearance; procurement decisions should consider whether the butane chain length is optimal for the intended assay system versus shorter-chain analogs that may offer better solubility.
- [1] Atkinson, R.N., Gross, M.F. Pyrazole-amides and -sulfonamides. US Patent US7223782B2. Issued May 29, 2007. (Discloses SAR for sulfonamide chain variation within pyrazole-sulfonamide series as PN3 sodium channel inhibitors.) View Source
